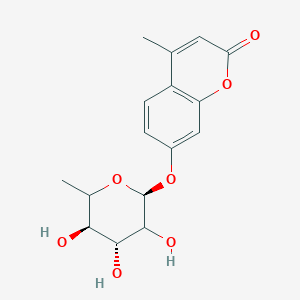
a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy-: is a heterocyclic organic compound with the molecular formula C₁₆H₁₈O₅ and a molecular weight of 290.3111 g/mol . It is also known by its IUPAC name, (2S,3S,4R,5S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol . This compound is characterized by its white to off-white crystalline powder appearance and is used primarily in experimental and research settings .
Preparation Methods
The synthesis of a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- involves several steps. One common method is the direct unimolar valeroylation of methyl α-D-galactopyranoside, which mainly furnishes the corresponding 6-O-valeroate . This reaction can be catalyzed by DMAP (4-Dimethylaminopyridine), producing 2,6-di-O-valeroate and 6-O-valeroate . The reactivity sequence in this reaction is 6-OH > 2-OH > 3-OH,4-OH
Chemical Reactions Analysis
a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo esterification reactions, where it reacts with acylating agents to form esters . Major products formed from these reactions include various esters and derivatives of the original compound.
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of novel antimicrobial agents, particularly esters of methyl α-D-galactopyranoside, which have shown promising antifungal and antiviral activities . These esters have been evaluated for their antimicrobial potential and have demonstrated better antifungal activities compared to antibacterial agents . Additionally, molecular docking studies have indicated that these compounds have higher binding energy with certain fungal and viral targets, making them potential candidates for drug development .
Mechanism of Action
The mechanism of action of a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- involves its interaction with specific molecular targets and pathways. For instance, its esters have been shown to inhibit sterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . This inhibition disrupts the cell membrane integrity, leading to the antifungal effects observed. Additionally, these compounds have shown potential in inhibiting the SARS-CoV-2 main protease, suggesting antiviral activity .
Comparison with Similar Compounds
a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy- can be compared with other similar compounds such as methyl α-D-galactopyranoside and its esters . While methyl α-D-galactopyranoside serves as a precursor in the synthesis of a-L-Galactopyranoside, 2-naphthalenyl 6-deoxy-, the latter exhibits unique properties due to the presence of the naphthalenyl group. This structural difference contributes to its distinct chemical reactivity and biological activities. Other similar compounds include various galactopyranoside esters, which also show antimicrobial properties but differ in their specific activities and targets .
Properties
IUPAC Name |
(3S,4S,6S)-2-methyl-6-naphthalen-2-yloxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9-13(17)14(18)15(19)16(20-9)21-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13-19H,1H3/t9?,13-,14+,15?,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUQSUBZOKELZ-FTMZKFCYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC=CC=C3C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@@H](O1)OC2=CC3=CC=CC=C3C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7838988.png)


![(2R)-2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B7839008.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxybutanoic acid](/img/structure/B7839014.png)
![9H-fluoren-9-ylmethyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate](/img/structure/B7839026.png)
![(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B7839034.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/structure/B7839039.png)






